molecular formula C14H12N2O4S B4231395 N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide

N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide

Cat. No.: B4231395
M. Wt: 304.32 g/mol
InChI Key: USVWMKUMYHTQGJ-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 2-aminophenol with benzyl chloride in the presence of a base to form the benzoxazole ring. This is followed by the introduction of the sulfonamide group through sulfonation reactions. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and chlorosulfonic acid. The reaction conditions often involve heating and stirring to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the benzoxazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
  • 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
  • N-benzyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Uniqueness

N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The sulfonamide group provides a site for hydrogen bonding, which can be crucial for binding to biological targets .

Properties

IUPAC Name

N-benzyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-14-16-12-7-6-11(8-13(12)20-14)21(18,19)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVWMKUMYHTQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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